Molecular Weight and Molarity Differences Impacting Stoichiometric Calculations
The molecular weight of Methyl 3-cyclobutyl-3-oxopropanoate (156.18 g/mol) is significantly lower than that of its ethyl analog (170.21 g/mol). This difference translates to a 9.0% increase in the number of moles per unit mass for the methyl ester [1]. For a reaction requiring 10 mmol of the β-ketoester, 1.56 g of the methyl compound is needed, compared to 1.70 g of the ethyl analog—a 0.14 g difference that can become substantial in large-scale syntheses.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 156.18 g/mol |
| Comparator Or Baseline | Ethyl 3-cyclobutyl-3-oxopropanoate (170.21 g/mol) |
| Quantified Difference | 9.0% lower molecular weight for the methyl ester |
| Conditions | Calculated from molecular formulas (C8H12O3 vs. C9H14O3) |
Why This Matters
Lower molecular weight means more moles per unit mass, directly affecting reagent costing and stoichiometry in scaled reactions.
- [1] Ethyl 3-cyclobutyl-3-oxopropanoate. (2025). PubChem. CID 21846412. View Source
